molecular formula C11H10N4O B13958723 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole

3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole

Cat. No.: B13958723
M. Wt: 214.22 g/mol
InChI Key: MLDMTHWHUINSSF-UHFFFAOYSA-N
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Description

3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole is a heterocyclic compound that features both a triazole and an isoxazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and selective, making it a popular choice for synthesizing triazole-containing compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the CuAAC reaction conditions to maximize yield and purity. This could include using high-purity reagents, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with different functional groups .

Scientific Research Applications

3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and isoxazole derivatives, such as:

Uniqueness

What sets 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole apart is its unique combination of the triazole and isoxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-methyl-3-(1,2,4-triazol-1-ylmethyl)-1,2-benzoxazole

InChI

InChI=1S/C11H10N4O/c1-8-2-3-11-9(4-8)10(14-16-11)5-15-7-12-6-13-15/h2-4,6-7H,5H2,1H3

InChI Key

MLDMTHWHUINSSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CN3C=NC=N3

Origin of Product

United States

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